molecular formula C9H17NO3 B1447127 Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate CAS No. 1354955-59-1

Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate

Cat. No. B1447127
M. Wt: 187.24 g/mol
InChI Key: OBLFUJCDADLZAJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate is a chemical compound with the CAS Number: 1638744-13-4 . It has a molecular weight of 187.24 .


Physical And Chemical Properties Analysis

Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .

Scientific Research Applications

  • Adsorption and Oxidation Combined Processes on Methyl Tert-Butyl Ether Removal

    • Application Summary : This research focuses on the removal of methyl tert-butyl ether, a gasoline additive that has caused environmental pollution due to its high solubility and recalcitrance . The study provides a comprehensive overview of the mechanism and application of adsorption and oxidation combined process to remove methyl tert-butyl ether .
    • Methods of Application : The materials commonly used in the combined process, such as zeolite and activated carbon, are compared. The physical and chemical properties and functions of different materials are explored .
    • Results or Outcomes : The study concludes that the integration of adsorption and oxidation processes is promising for efficient degradation of methyl tert-butyl ether .
  • Synthesis of N-Heterocycles via Sulfinimines Using Tert-Butanesulfinamide

    • Application Summary : This research discusses the use of enantiopure tert-butanesulfinamide in the stereoselective synthesis of amines and their derivatives .
    • Methods of Application : The study provides an overview of tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis via sulfinimines .
    • Results or Outcomes : The methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
  • Adsorption and Oxidation Combined Processes on Methyl Tert-Butyl Ether Removal

    • Application Summary : This research focuses on the removal of methyl tert-butyl ether, a gasoline additive that has caused environmental pollution due to its high solubility and recalcitrance . The study provides a comprehensive overview of the mechanism and application of adsorption and oxidation combined process to remove methyl tert-butyl ether .
    • Methods of Application : The materials commonly used in the combined process, such as zeolite and activated carbon, are compared. The physical and chemical properties and functions of different materials are explored .
    • Results or Outcomes : The study concludes that the integration of adsorption and oxidation processes is promising for efficient degradation of methyl tert-butyl ether .
  • Synthesis of N-Heterocycles via Sulfinimines Using Tert-Butanesulfinamide

    • Application Summary : This research discusses the use of enantiopure tert-butanesulfinamide in the stereoselective synthesis of amines and their derivatives .
    • Methods of Application : The study provides an overview of tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis via sulfinimines .
    • Results or Outcomes : The methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
  • Tertiary Butyl Esters Synthesis Enabled by Flow Microreactors

    • Application Summary : This research discusses the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
    • Methods of Application : The study provides an overview of the flow process, which was found to be more efficient and versatile compared to the batch .
    • Results or Outcomes : The methodology offers a straightforward method for the synthesis of tertiary butyl esters, which find large applications in synthetic organic chemistry .
  • Non-Directed Catalytic Hydroxylation of the Tert-Butyl Group

    • Application Summary : This research discusses the site-selective and product chemoselective hydroxylation of the tert-butyl group .
    • Methods of Application : The study provides an overview of the interplay of steric, electronic, medium, and torsional effects .
    • Results or Outcomes : The methodology delivers primary alcohols as largely dominant products in preparative yields .
  • Tert-butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate

    • Application Summary : This compound is a specific type of azetidine derivative. Azetidines are used in the synthesis of a variety of pharmaceuticals and biologically active compounds .
    • Methods of Application : The specific methods of application for this compound are not detailed in the available resources .
    • Results or Outcomes : The specific results or outcomes obtained from the use of this compound are not detailed in the available resources .
  • Direct and Sustainable Synthesis of Tertiary Butyl Esters Enabled by Flow Microreactors

    • Application Summary : This research discusses the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
    • Methods of Application : The study provides an overview of the flow process, which was found to be more efficient and versatile compared to the batch .
    • Results or Outcomes : The methodology offers a straightforward method for the synthesis of tertiary butyl esters, which find large applications in synthetic organic chemistry .
  • Non-Directed Catalytic Hydroxylation of the Tert-Butyl Group

    • Application Summary : This research discusses the site-selective and product chemoselective hydroxylation of the tert-butyl group .
    • Methods of Application : The study provides an overview of the interplay of steric, electronic, medium, and torsional effects .
    • Results or Outcomes : The methodology delivers primary alcohols as largely dominant products in preparative yields .

Safety And Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Therefore, appropriate safety measures should be taken when handling this compound.

properties

IUPAC Name

tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-6-7(11)5-10(6)8(12)13-9(2,3)4/h6-7,11H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLFUJCDADLZAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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